六铑十六羰

描述

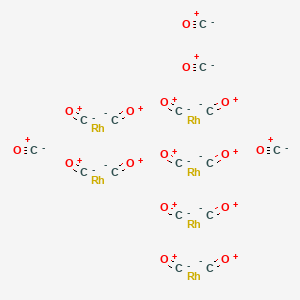

Hexarhodium hexadecacarbonyl is a metal carbonyl cluster with the formula Rh6(CO)16 . It exists as purple-brown crystals that are slightly soluble in dichloromethane and chloroform . It is the principal binary carbonyl of rhodium .

Synthesis Analysis

Hexarhodium hexadecacarbonyl was first prepared by Hieber in 1943 by carbonylation of RhCl3·3H2O at 80–230 °C and 200 atm carbon monoxide with silver or copper as a halide acceptor . The carbonylation of a mixture of anhydrous rhodium trichloride and iron pentacarbonyl was shown to give good yields of Rh6(CO)16 . Other compounds of rhodium are also effective precursors such as [(CO)2Rh(μ-Cl)]2 and rhodium(II) acetate .

Molecular Structure Analysis

The molecular structure of Hexarhodium hexadecacarbonyl is represented by the formula Rh6(CO)16 . The correct CO/Rh ratio is 2.66 .

Chemical Reactions Analysis

At least some of the CO ligands can be displaced by donor ligands . Rh6(CO)16 catalyzes a number of organic reactions including hydrogenation and hydroformylation .

Physical And Chemical Properties Analysis

Hexarhodium hexadecacarbonyl is a purple-brown solid with a melting point of 235 °C (455 °F; 508 K) . Its molar mass is 1065.62 g/mol .

科学研究应用

催化反应

六铑十六羰 (Rh₆(CO)₁₆) 因其在各种化学反应中的催化特性而受到研究。例如,它共催化一氧化碳和三苯基膦的氧化,涉及将一氧化碳转化为二氧化碳,将三苯基膦转化为其氧化物。这个过程涉及一个催化循环,其中有各种铑羰中间体 (Dickson、Dixit 和 Roundhill,1983 年)。此外,Rh₆(CO)₁₆ 已用于芳香硝基化合物的催化脱氧,导致形成 N-取代的异吲哚酮,证明了其在有机合成中的用途 (Iqbal,1972 年)。

电催化

在电催化领域,六铑十六羰已用于合成新的单金属和多金属电催化剂。这些催化剂源自 Rh₆(CO)₁₆,通过热解和热解方法获得,其在氧还原和氢氧化反应中的效率已经过测试,这是燃料电池中的关键过程 (Uribe-Godínez,2018 年)。

纳米团簇合成

该化合物还被用于铑纳米团簇的合成和表征。例如,六铑十六羰用于将铑纳米团簇沉积在 TiO₂ 表面上,提供了对金属纳米颗粒成核及其在纳米技术中的潜在应用的见解 (Khosravian,2018 年)。

配体对团簇结构的影响

对六铑十六羰的研究也深入探讨了它与不同配体的相互作用。对配体取代的 Rh₆(CO)₁₆ 团簇的研究为由各种配体诱导的结构效应提供了宝贵的见解,有助于我们理解有机金属化学中的分子相互作用 (Farrar 等人,2001 年)。

烃类重整

Rh₆(CO)₁₆ 已用于十六烷等烃类的蒸汽重整。这一过程对于理解和改进将烃转化为富氢气体的的方法至关重要,这是可持续能源研究的一个关键方面 (Thormann 等人,2009 年)。

作用机制

Target of Action

Hexarhodium hexadecacarbonyl primarily targets olefins, aldehydes, ketones, and nitro groups . As a catalyst, it interacts with these compounds to facilitate various chemical reactions .

Mode of Action

Hexarhodium hexadecacarbonyl acts as a catalyst in the hydrogenation of alkenes and hydroformylations of alkenes . It also serves as a reducing agent for aldehydes, ketones, and nitro groups . Furthermore, it is used as a catalyst for carbenoid reactions of diazo compounds .

Biochemical Pathways

Given its role as a catalyst in various chemical reactions, it can be inferred that it plays a significant role in the pathways involving the hydrogenation of alkenes, hydroformylations of alkenes, and reduction of aldehydes, ketones, and nitro groups .

Result of Action

The molecular and cellular effects of Hexarhodium hexadecacarbonyl’s action primarily involve the facilitation of chemical reactions. As a catalyst, it speeds up the reactions without being consumed, enabling the efficient conversion of reactants to products .

Action Environment

The action, efficacy, and stability of Hexarhodium hexadecacarbonyl can be influenced by various environmental factors. For instance, it slowly loses CO when heated in air, but may be regenerated by heating at 80-200°C in the presence of CO at 200 atmospheres pressure for 15 hours, preferably in the presence of Copper . Therefore, the reaction conditions and environment play a crucial role in its action .

安全和危害

Hexarhodium hexadecacarbonyl is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . It should be used only outdoors or in a well-ventilated area .

Relevant Papers

The relevant papers for Hexarhodium hexadecacarbonyl include the works of Hieber , Dahl , and James, B. R.; Rempel, G. L.; Teo, W. K . These papers provide valuable insights into the properties, synthesis, and applications of Hexarhodium hexadecacarbonyl.

属性

IUPAC Name |

carbon monoxide;rhodium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/16CO.6Rh/c16*1-2;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQABOJVTZVBHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Rh].[Rh].[Rh].[Rh].[Rh].[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Rh6(CO)16, C16O16Rh6 | |

| Record name | Hexadecacarbonylhexarhodium | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hexadecacarbonylhexarhodium | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1065.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals; Flammable, but not an explosive hazard; [MSDSonline] | |

| Record name | Hexarhodium hexadecacarbonyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2457 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Hexadecacarbonylhexarhodium | |

CAS RN |

28407-51-4 | |

| Record name | Rhodium, tetra-.mu.3-carbonyldodecacarbonylhexa-, octahedro | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetra-μ3-carbonyldodecacarbonyl-octahedro-hexarhodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。